molecular formula C11H8IN3O2 B8328443 4-iodo-N-(3-nitrophenyl)pyridine-2-amine

4-iodo-N-(3-nitrophenyl)pyridine-2-amine

Cat. No.: B8328443
M. Wt: 341.10 g/mol
InChI Key: FOJVJWLKGPUGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(3-nitrophenyl)pyridine-2-amine is a useful research compound. Its molecular formula is C11H8IN3O2 and its molecular weight is 341.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8IN3O2

Molecular Weight

341.10 g/mol

IUPAC Name

4-iodo-N-(3-nitrophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8IN3O2/c12-8-4-5-13-11(6-8)14-9-2-1-3-10(7-9)15(16)17/h1-7H,(H,13,14)

InChI Key

FOJVJWLKGPUGQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-iodopyridine (500 mg, 2.24 mmol), 3-nitroaniline (620 mg, 4.49 mmol), and Cs2CO3 (1460 mg, 4.48 mmol) in dry DMF (12.5 mL) was heated for 1 h at 130° C. in a microwave oven. The mixture was diluted with EtOAc and washed twice with brine. The organic layer was dried over MgSO4 and concentrated under reduced pressure, and the residue was purified by flash chromatography on silica gel (DCM/MeOH 100:0 to 95:5) to yield the desired product A5 as a white solid (122 mg, 16%). 1H NMR (400 MHz, d6-DMSO, 300K) δ 7.21 (d, J=5.4 Hz, 1H), 7.29 (s, 1H), 7.52 (t, J=8.1 Hz, 1H), 7.71 (d, J=8.1 Hz, 1H), 7.93 (m, 2H), 8.74 (t, J=2.1 Hz, 1H), 9.62 (s, 1H). MS (ES) C11H8IN3O2 requires: 341. found: 342 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1460 mg
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
16%

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